(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetylpiperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperazine Moiety: The pyridine intermediate is then reacted with an acetylpiperazine derivative under suitable conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol or amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme activity and inhibition. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Acetylpiperazin-1-yl)phenyl)boronic acid: Similar structure with a phenyl ring instead of a pyridine ring.
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Similar structure with a methyl group instead of an acetyl group.
(6-(4-Acetylpiperazin-1-yl)pyridin-2-yl)boronic acid: Similar structure with the boronic acid group attached to a different position on the pyridine ring.
Uniqueness
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is unique due to the specific positioning of the boronic acid and acetylpiperazine groups on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O3.ClH/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18;/h2-3,8,17-18H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVPPVWHPOXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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